molecular formula C15H14N2O B13679503 6-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine

6-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine

Cat. No.: B13679503
M. Wt: 238.28 g/mol
InChI Key: MYEOZQYOYPUNRQ-UHFFFAOYSA-N
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Description

6-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine is a bicyclic heterocyclic compound featuring a methoxy group at position 6 and a p-tolyl (4-methylphenyl) substituent at position 2 of the imidazo[1,2-a]pyridine scaffold. This structure combines electron-donating groups (methoxy and p-tolyl), which influence its electronic properties, solubility, and biological interactions. The imidazo[1,2-a]pyridine core is recognized as a "drug prejudice" scaffold due to its prevalence in medicinal chemistry, including applications in anticancer, antimicrobial, and neurological therapies .

Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

6-methoxy-2-(4-methylphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C15H14N2O/c1-11-3-5-12(6-4-11)14-10-17-9-13(18-2)7-8-15(17)16-14/h3-10H,1-2H3

InChI Key

MYEOZQYOYPUNRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)OC

Origin of Product

United States

Preparation Methods

Classical Cyclization of 2-Aminopyridine with 2-Bromoacetophenone Derivatives

A well-documented method for synthesizing imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridine with 2-bromoacetophenone derivatives. This method can be adapted to introduce the p-tolyl substituent by employing 2-bromo-4-methylacetophenone as the electrophile.

  • Reaction Conditions : Ultrasound-assisted reaction in polyethylene glycol 400 (PEG-400) solvent, using sodium bicarbonate as a base, under sonication at 20 kHz frequency and 60% amplitude for about 30 minutes.
  • Advantages : This method is environmentally benign, rapid, and yields good to excellent product quantities.
  • Yields : Typically in the range of 60-90% for various substituted derivatives.
Parameter Details
Substrates 2-Aminopyridine + 2-bromo-4-methylacetophenone
Solvent PEG-400
Base Sodium bicarbonate (NaHCO3)
Temperature Ambient (sonication provides energy)
Reaction Time 30 minutes
Yield 60-90%
Advantages Mild, green chemistry, rapid

This method can be adapted to install the methoxy group at position 6 by starting from appropriately substituted 2-aminopyridine derivatives or by subsequent functionalization.

Palladium-Catalyzed Coupling and Functional Group Transformations

Miyaura–Suzuki Cross-Coupling for Aryl Substitution

For introducing the p-tolyl group at the 2-position, palladium-catalyzed cross-coupling reactions such as the Miyaura–Suzuki reaction are employed. This involves coupling bromo-substituted imidazo[1,2-a]pyridines with aryl boronic acids.

  • Reaction Conditions : Use of Pd(PPh3)4 catalyst, sodium carbonate as base, in a solvent mixture of toluene, ethanol, and water under microwave irradiation.
  • Yields : Moderate to good (50-80%) depending on substrates.
  • Advantages : High regioselectivity and tolerance of functional groups, enabling late-stage diversification.

Fluorination and Subsequent Functional Group Modifications

Following arylation, further functionalization such as fluorination using N-fluorobenzenesulfonimide (NFSI) and sodium hydride can be performed to modify the C6 substituent. Reduction and protection steps (e.g., using NaBH4/NiCl2 and Boc2O) are also used in multi-step syntheses for complex derivatives.

Though these steps are more relevant to analogs, they demonstrate the synthetic flexibility applicable to 6-methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine.

Ultrasound-Assisted Synthesis for Enhanced Efficiency

Ultrasound irradiation has been shown to accelerate the cyclization reactions forming imidazo[1,2-a]pyridines, including derivatives with various substituents on the phenyl ring.

  • Mechanism : Ultrasound promotes cavitation, increasing reaction rates and yields.
  • Solvent : PEG-400, a green solvent compatible with ultrasound.
  • Scope : Effective for a wide range of 2-bromoacetophenone derivatives, including those bearing electron-donating groups like methoxy and methyl.
  • Yields : Good to excellent (up to 90%) in short reaction times (around 30 minutes).

This method offers a practical and sustainable route to prepare this compound by selecting appropriate starting materials.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Yield Range (%) Notes
Cyclization of 2-aminopyridine with 2-bromo-4-methylacetophenone 2-Aminopyridine, 2-bromo-4-methylacetophenone NaHCO3, PEG-400, ultrasound irradiation (20 kHz, 60% amplitude), 30 min Rapid, green, good yields 60-90 Adaptable to methoxy substitution
Vilsmeier-Haack formylation (related) 6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine N,N-disubstituted formamide, benzotrichloride, 40-150°C, 1-10 h High yield, selective formylation ~91 Toxic reagents, environmental concerns
Miyaura–Suzuki coupling Bromo-imidazo[1,2-a]pyridine, aryl boronic acid Pd(PPh3)4, Na2CO3, toluene:EtOH:H2O, microwave High regioselectivity, functional group tolerance 50-80 Enables aryl substitution at C2
Ultrasound-assisted cyclization 2-Aminopyridine, substituted 2-bromoacetophenone NaHCO3, PEG-400, ultrasound (20 kHz, 60%), 30 min Eco-friendly, fast, high yield 60-90 Suitable for various substituents

Chemical Reactions Analysis

Three-Component Aza-Friedel–Crafts Alkylation

This compound undergoes C3-alkylation via a Lewis acid-catalyzed three-component reaction with aldehydes and secondary amines. Key features include:

SubstratesCatalystConditionsYield (%)Reference
p-Tolualdehyde, morpholineIn(OTf)₃Toluene, 110°C, air83–92

The reaction proceeds via iminium ion intermediates (Path I mechanism), enabling gram-scale synthesis without inert gas protection . Electron-donating groups (e.g., methoxy at C6) enhance regioselectivity at C3 .

Electrophilic Substitution at C3

The electron-rich imidazo[1,2-a]pyridine core facilitates electrophilic substitutions:

  • Hydroxylation : Hypervalent iodine reagents (e.g., PIDA) in ethylene glycol at 100°C yield hydroxylated derivatives .

  • Alkoxylation : Direct alkoxy group introduction via radical pathways has been reported under metal-free conditions .

PI3Kα and RGGT Inhibition

The C6 methoxy group is critical for kinase inhibition. Modifications here impact pharmacological profiles:

Modification SiteBiological TargetIC₅₀ (μM)Key FindingsReference
C6 methoxyPI3Kα0.12Enhanced selectivity vs. mTOR
C6 halogenationRGGT50–100Reduced prenylation activity

Derivatives with C6 substituents (e.g., carboxylic acids, halogens) show attenuated cytotoxicity while retaining target specificity .

Copper-Catalyzed Coupling

Aryl/alkyl groups can be introduced via Cu-catalyzed three-component reactions with terminal alkynes and aldehydes :

ComponentCatalystProduct DiversityYield Range (%)
2-Aminopyridine, alkyneCuI18 derivatives65–89

This method avoids prefunctionalized substrates, enabling rapid diversification .

Knoevenagel Condensation

Metal-free protocols utilize 2-aminopyridines and ethyl 2,4-dioxobutanoates to form fused-ring systems. The C6 methoxy group stabilizes transition states via resonance .

Mechanistic Insights

Key pathways confirmed for related imidazo[1,2-a]pyridines:

  • Iminium ion pathway : Dominates in Lewis acid-mediated alkylations .

  • Radical exclusion : Control experiments with TEMPO show no radical trapping .

  • Tautomerization : C6 substituents influence keto-enol equilibria in aqueous media .

Scientific Research Applications

6-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

Key Analogs:

6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine (CAS 88965-00-8)

  • Substituents: Methyl at position 6, p-tolyl at position 2.
  • Electronic Effect: Methyl is weakly electron-donating compared to methoxy.
  • Physicochemical Properties: Lower polarity and molecular weight (222.29 g/mol) than the methoxy analog .

7-(4-Methoxyphenyl)-3-(p-tolyl)imidazo[1,2-a]pyridine

  • Substituents: Methoxy at position 7 (pyridine ring), p-tolyl at position 3 (imidazole ring).
  • Electronic Effect: Methoxy at position 7 may alter electron distribution differently than position 5.
  • Synthesis: Prepared via palladium-catalyzed cross-coupling, yielding a brown solid (52% yield) with distinct NMR shifts (δ 3.86 ppm for methoxy) .

IP-Se-06 (Selenylated Derivative)

  • Substituents: 3-((2-methoxyphenyl)selanyl)-7-methyl-2-phenyl.
  • Electronic Effect: Selenium introduces redox-modulating properties.
  • Biological Activity: High cytotoxicity (IC50 = 1.8 μM in glioblastoma cells) due to selenium’s pro-oxidant effects .
Table 1: Substituent Effects on Electronic and Physicochemical Properties
Compound Substituent Positions Key Groups LogP (Predicted) Molecular Weight (g/mol)
6-Methoxy-2-(p-tolyl) 6, 2 Methoxy, p-tolyl ~2.5 ~238.3
6-Methyl-2-(p-tolyl) 6, 2 Methyl, p-tolyl ~3.0 222.29
7-Methoxy-3-(p-tolyl) 7, 3 Methoxy, p-tolyl ~2.7 ~238.3
IP-Se-06 3, 7, 2 Selenyl, methyl ~3.2 356.3
Cholinesterase Inhibition ():
  • Compound 2h (6-Methyl-2-phenyl derivative) : Exhibited IC50 = 79 µM for acetylcholinesterase (AChE), highlighting the importance of methyl at position 6.
  • 6-Methoxy-2-(p-tolyl) : The methoxy group’s stronger electron donation may enhance interaction with AChE’s catalytic site compared to methyl, though experimental data is needed.
Antitumor Activity ():
  • IP-Se-06 : Selenylation at position 3 significantly enhanced cytotoxicity (IC50 = 1.8 μM) in glioblastoma cells .
  • 7-(4-Methoxyphenyl)-3-(p-tolyl): No direct activity reported, but methoxy groups generally improve membrane permeability .
MCH1R Antagonism ():
  • 3-Methyl Derivatives : Methyl at position 3 improved MCH1R binding affinity.
  • 6-Methoxy-2-(p-tolyl) : Substituents at positions 2 and 6 may sterically hinder receptor interactions compared to position 3 analogs.

Biological Activity

6-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C15H14N2O. It belongs to the imidazo[1,2-a]pyridine family, known for diverse biological activities. This article reviews its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a fused imidazole and pyridine ring system with a methoxy group and a p-tolyl substituent. The synthesis typically involves multi-component reactions (MCRs), emphasizing green chemistry principles. A common synthetic route includes:

  • Starting Materials : Appropriate imidazole and pyridine derivatives.
  • Reagents : Potassium permanganate for oxidation, sodium borohydride for reduction.
  • Conditions : Controlled temperature and solvent choice to optimize yield.

Interaction with VEGFR2

This compound has shown significant interaction with the Vascular Endothelial Growth Factor receptor 2 (VEGFR2). This interaction is crucial as it can inhibit tumor cell growth and angiogenesis by disrupting the VEGF signaling pathway . This property positions the compound as a potential candidate in cancer therapeutics.

Enzyme Inhibition

The compound also exhibits enzyme inhibition properties, particularly against various kinases involved in cancer progression. The structural similarities to known inhibitors suggest that it may modulate pathways critical for tumor survival .

Cytotoxicity Studies

In cytotoxicity assays using human cervical carcinoma HeLa cells, several derivatives of imidazo[1,2-a]pyridine showed promising results. For instance, compounds were tested at varying concentrations to determine their half-maximal inhibitory concentration (IC50). Notably, some derivatives exhibited IC50 values below 150 μM, indicating potent cytotoxic effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The presence of functional groups at specific positions alters its reactivity and interaction with biological targets. A comparative analysis of related compounds is provided in Table 1.

Compound NameStructural FeaturesBiological ActivityUnique Aspects
6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridineMethyl group instead of methoxyDifferent reactivity profileAltered binding affinity
4-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridineMethoxy on para positionPotentially different activityVariations in solubility
7-Amino-2-(p-tolyl)imidazo[1,2-a]pyridineAmino group substitutionEnhanced solubilityPossible pharmacological effects

Case Studies

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives in treating various conditions:

  • Antitumor Activity : Research indicates that compounds within this class can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.
  • Neuropharmacological Effects : Some derivatives have been studied for their effects on GABAA receptors, suggesting potential applications in treating anxiety and sleep disorders .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 6-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine?

  • The synthesis of imidazo[1,2-a]pyridine derivatives typically involves cyclization reactions between 2-aminopyridines and carbonyl-containing reagents. For example, a Cu-catalyzed three-component coupling (TCC) reaction using 2-aminopyridine, aryl aldehydes, and alkynes has been optimized for imidazo[1,2-a]pyridine synthesis . Specific to methoxy-substituted derivatives, regioselective Friedel-Crafts acylation at the C-3 position (using acetic anhydride and catalytic AlCl₃) can introduce functional groups, as demonstrated in analogous compounds . For the 6-methoxy and p-tolyl groups, pre-functionalized starting materials (e.g., methoxy-substituted 2-aminopyridines) may be required, followed by Suzuki-Miyaura coupling for aryl group introduction .

Q. How is structural characterization of this compound validated?

  • Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are standard for confirming molecular structure. For example, ¹H NMR of similar compounds (e.g., 7-(4-methoxyphenyl)-3-(p-tolyl)imidazo[1,2-a]pyridine) shows distinct aromatic proton signals split by substituent effects, while HRMS confirms the molecular ion peak . X-ray crystallography may resolve ambiguities in regiochemistry, as seen in studies of ESIPT-capable derivatives .

Q. What preliminary biological assays are recommended for evaluating this compound?

  • Initial screening should focus on target-agnostic assays due to the scaffold’s broad bioactivity. In vitro COX-1/COX-2 inhibition assays (e.g., enzyme immunoassays) are relevant given the structural similarity to COX-2 inhibitors like 2-(4-(methylsulfonyl)phenyl) derivatives . Anti-inflammatory activity in cancer cell lines (e.g., IL-6/TNF-α suppression in breast or ovarian cancer models) is also reported for related compounds .

Advanced Research Questions

Q. How do substituent variations at C-3 influence the biological activity of this scaffold?

  • The C-3 position is critical for modulating activity. For example, introducing a phenylamino group at C-3 in COX-2 inhibitors improved selectivity (IC₅₀ = 0.07 μM, selectivity index = 217.1), whereas bulkier groups (e.g., morpholine) enhanced potency . Computational docking studies (e.g., GABA receptor models) suggest that C-3 substituents affect binding pocket interactions . For 6-Methoxy-2-(p-tolyl) derivatives, C-3 acylation or sulfenylation could optimize pharmacokinetic properties .

Q. What computational strategies predict the binding affinity of this compound to target proteins?

  • Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to model interactions. For GABA receptors, ligand efficiency metrics and binding free energy calculations (MM-PBSA/GBSA) correlate with experimental IC₅₀ values . Quantum mechanical calculations (e.g., DFT) further elucidate electronic effects of methoxy and p-tolyl groups on binding .

Q. How can contradictions in biological activity data across studies be resolved?

  • Discrepancies (e.g., lack of antibacterial activity in sulfenylated derivatives vs. anti-inflammatory activity in other analogs ) may arise from assay conditions (e.g., bacterial strain selection) or substituent-specific effects. Dose-response curves and counter-screening against off-targets (e.g., kinase panels) can clarify selectivity. Meta-analyses of structure-activity relationships (SAR) across similar scaffolds are recommended .

Methodological Notes

  • Synthetic Optimization : For scale-up, transition from AlCl₃-catalyzed reactions to eco-friendly methods (e.g., decarboxylative Petasis-like reactions) reduces metal waste .
  • Data Reproducibility : Use standardized cell lines (e.g., ATCC) and assay protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
  • Advanced Characterization : Time-resolved fluorescence spectroscopy can probe ESIPT properties in methoxy-substituted derivatives .

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